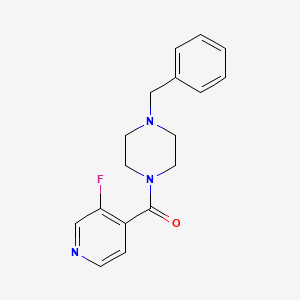![molecular formula C13H18N6O2S B12241412 6-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]-9H-purine](/img/structure/B12241412.png)
6-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]-9H-purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]-9H-purine is a complex organic compound that features a purine base substituted with a cyclopropanesulfonyl group and a diazepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]-9H-purine typically involves multiple steps, starting with the preparation of the cyclopropanesulfonyl chloride, which is then reacted with 1,4-diazepane to form the intermediate. This intermediate is subsequently reacted with a purine derivative under controlled conditions to yield the final product. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]-9H-purine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the diazepane ring or the purine base.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.
Scientific Research Applications
6-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]-9H-purine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 6-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]-9H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropanesulfonyl group can form strong interactions with active sites, while the diazepane ring can enhance binding affinity. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Cyclopropanesulfonyl chloride: A precursor in the synthesis of the target compound.
Cyclopropanesulfonamide: Shares the cyclopropanesulfonyl group but lacks the purine base.
2-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]acetamide: Similar structure but with an acetamide group instead of a purine base.
Uniqueness
6-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]-9H-purine is unique due to the combination of the purine base with the cyclopropanesulfonyl and diazepane groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C13H18N6O2S |
|---|---|
Molecular Weight |
322.39 g/mol |
IUPAC Name |
6-(4-cyclopropylsulfonyl-1,4-diazepan-1-yl)-7H-purine |
InChI |
InChI=1S/C13H18N6O2S/c20-22(21,10-2-3-10)19-5-1-4-18(6-7-19)13-11-12(15-8-14-11)16-9-17-13/h8-10H,1-7H2,(H,14,15,16,17) |
InChI Key |
GTHCUSHSEWVSHF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2CC2)C3=NC=NC4=C3NC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-chloro-2-methyl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]aniline](/img/structure/B12241337.png)
![4-Cyclobutyl-6-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidine](/img/structure/B12241339.png)
![4-Methyl-2-(5-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine](/img/structure/B12241342.png)
![3-{4-[({2,3-Dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyridine-2-carbonitrile](/img/structure/B12241353.png)
![1-(2,5-Dimethylfuran-3-carbonyl)-4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine](/img/structure/B12241366.png)
![N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methyl-2-(propan-2-yl)pyrimidin-4-amine](/img/structure/B12241378.png)
![4-(4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carbonyl)pyridine](/img/structure/B12241379.png)
![N-[(4-fluorophenyl)methyl]-4-methyl-1,4-diazepane-1-carboxamide](/img/structure/B12241382.png)
![N-[1-(4-methanesulfonylphenyl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B12241384.png)
![11-[(4-Chlorophenyl)methyl]-8-methyl-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B12241385.png)


![3-{[4-(2-chlorophenyl)piperazin-1-yl]methyl}-2-methyl-4,5,6,7-tetrahydro-2H-indazole](/img/structure/B12241404.png)
![4-Ethyl-5-fluoro-6-(4-{[(2,5,6-trimethylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B12241419.png)
